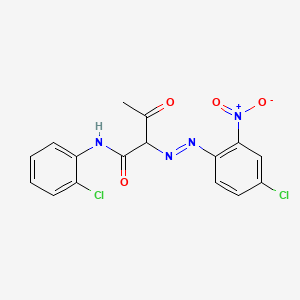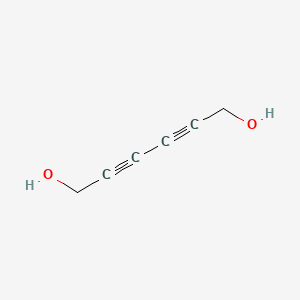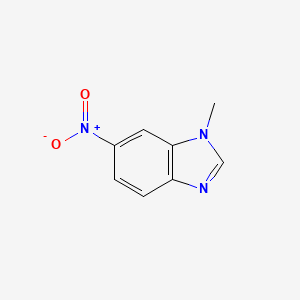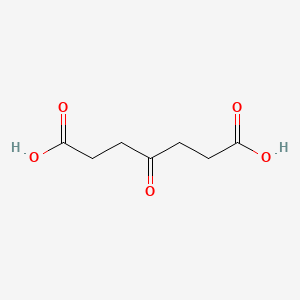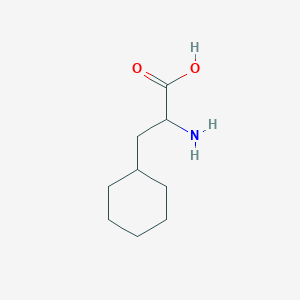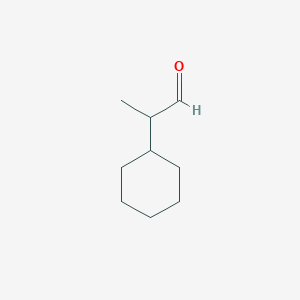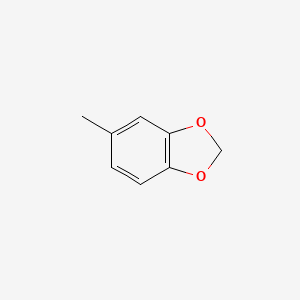
5-Metil-1,3-benzodioxol
Descripción general
Descripción
5-Methyl-1,3-benzodioxole is a chemical compound with the molecular formula C8H8O2 . It is also known by other names such as 5-methylbenzo[d][1,3]dioxole and 3,4-Methylenedioxytoluene . The molecular weight of this compound is 136.15 g/mol .
Synthesis Analysis
While specific synthesis methods for 5-Methyl-1,3-benzodioxole were not found in the search results, related compounds such as MDMA have been synthesized in a four-step process starting with a noncontrolled material .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3-benzodioxole consists of a benzodioxole ring with a methyl group attached to the 5th carbon . The InChI representation of the molecule isInChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis
5-Methyl-1,3-benzodioxole has a molecular weight of 136.15 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The topological polar surface area is 18.5 Ų .Aplicaciones Científicas De Investigación
Receptor de cationes en síntesis orgánica
5-Metil-1,3-benzodioxol se utiliza como receptor de cationes para la escisión selectiva de éteres de 4-(3,4-dimetoxi fenil) bencilo, lo que es un paso crucial en la síntesis de varios compuestos orgánicos .
Actividad anticancerígena
Este compuesto se ha incorporado a nuevas series de indoles que han mostrado actividad antiproliferativa contra varias células cancerosas, como CCRF-CEM, LNCaP y MIA PaCa-2 .
Evaluación de citotoxicidad
Se ha evaluado su citotoxicidad contra líneas celulares cancerosas humanas como HT29, HTC15, DLD-1 y COLO 205. Los estudios muestran una actividad moderada en comparación con otros agentes como el 5-fluorouracilo .
Agonistas del receptor de auxina
En la investigación agrícola, los derivados del this compound se han explorado como agonistas del receptor de auxina que actúan como promotores del crecimiento de las raíces .
Eficiencia antitumoral
Los derivados de este compuesto se han estudiado por su potencial para mejorar la eficiencia antitumoral en conjunto con otros agentes terapéuticos .
Direcciones Futuras
While specific future directions for 5-Methyl-1,3-benzodioxole were not found in the search results, related compounds such as MDMA are being increasingly used in clinical research . This suggests potential future directions in the exploration of the therapeutic utility of 5-Methyl-1,3-benzodioxole and related compounds.
Análisis Bioquímico
Biochemical Properties
5-Methyl-1,3-benzodioxole plays a significant role in biochemical reactions, particularly as a cation scavenger. It is used for the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers, affording the corresponding deprotected products in the presence of trifluoroacetic acid . Additionally, it serves as a starting material for the synthesis of 1,3-Benzodioxole-5-carboxaldehyde via photooxidation using CBr4 . The compound interacts with various enzymes and proteins, facilitating these biochemical transformations.
Cellular Effects
5-Methyl-1,3-benzodioxole has been shown to exhibit antitumor properties. In studies involving human colon cancer cell tumor xenografts, the compound significantly decreased tumor growth through the activation of the p53-mediated p27/Kip1 signaling pathway . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism. Furthermore, it has been observed to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in cyclins D1, D3, and A .
Molecular Mechanism
At the molecular level, 5-Methyl-1,3-benzodioxole exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to inhibit the thioredoxin system, inducing oxidative stress and initiating apoptosis in vitro and in vivo . The compound’s ability to bind to specific enzymes and alter their activity is crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3-benzodioxole have been observed to change over time. The compound exhibits excellent stability and compatibility with various solvents, making it a valuable tool in organic chemistry . Long-term studies have shown that it maintains its antitumor activity without causing significant toxicity or adverse effects .
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3-benzodioxole vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can significantly reduce tumor growth without causing gross toxicity . Higher doses may lead to adverse effects, including changes in body weight and organ function .
Metabolic Pathways
5-Methyl-1,3-benzodioxole is involved in various metabolic pathways, including the biosynthesis of prostaglandin H2 from arachidonic acid . It interacts with cyclooxygenase enzymes, inhibiting their activity and affecting the production of prostaglandins, which play essential roles in different biological responses .
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3-benzodioxole is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3-benzodioxole is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that it reaches the appropriate sites within the cell to exert its effects.
Propiedades
IUPAC Name |
5-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPODDMCSOYWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221641 | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7145-99-5 | |
| Record name | 5-Methyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7145-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyl-1,3-benzodioxole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N5CS5GH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


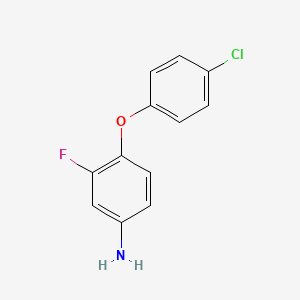


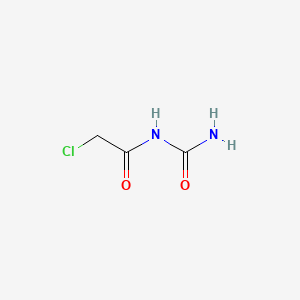

![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)
